molecular formula C13H20N2O B14853450 4-Cyclopropoxy-5-isopropyl-N,N-dimethylpyridin-3-amine

4-Cyclopropoxy-5-isopropyl-N,N-dimethylpyridin-3-amine

Cat. No.: B14853450
M. Wt: 220.31 g/mol
InChI Key: WZBMLTLYDYWRNT-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-5-isopropyl-N,N-dimethylpyridin-3-amine is a chemical compound with a unique structure that includes a cyclopropoxy group, an isopropyl group, and a dimethylamino group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-5-isopropyl-N,N-dimethylpyridin-3-amine can be achieved through several synthetic routes. One common method involves the diazotization of aminopyridines in the presence of trifluoromethanesulfonic acid, followed by heating in dimethylformamide to replace the trifluoromethanesulfonyloxy group with a dimethylamino group . This method provides high yields and can be accelerated under microwave irradiation.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced techniques such as continuous flow reactors and high-throughput screening to optimize reaction conditions and improve yield. The use of environmentally friendly solvents and catalysts, such as ionic liquids, can also be employed to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-5-isopropyl-N,N-dimethylpyridin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Cyclopropoxy-5-isopropyl-N,N-dimethylpyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-5-isopropyl-N,N-dimethylpyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound’s dimethylamino group can act as a nucleophile, facilitating various chemical reactions. Additionally, the cyclopropoxy and isopropyl groups contribute to the compound’s steric and electronic properties, influencing its reactivity and binding affinity to molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropoxy-5-isopropyl-N,N-dimethylpyridin-3-amine is unique due to the presence of the cyclopropoxy and isopropyl groups, which enhance its steric and electronic properties. These modifications can lead to improved catalytic activity and selectivity in certain reactions compared to similar compounds like DMAP .

Properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

4-cyclopropyloxy-N,N-dimethyl-5-propan-2-ylpyridin-3-amine

InChI

InChI=1S/C13H20N2O/c1-9(2)11-7-14-8-12(15(3)4)13(11)16-10-5-6-10/h7-10H,5-6H2,1-4H3

InChI Key

WZBMLTLYDYWRNT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CN=CC(=C1OC2CC2)N(C)C

Origin of Product

United States

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